molecular formula C21H23NO4 B12060528 Fmoc-leucine-13C6,15N

Fmoc-leucine-13C6,15N

Cat. No.: B12060528
M. Wt: 360.36 g/mol
InChI Key: CBPJQFCAFFNICX-HNIVWWTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-leucine-13C6,15N is a labeled amino acid derivative used extensively in scientific research. The compound is a form of leucine, an essential amino acid, labeled with carbon-13 and nitrogen-15 isotopes. The presence of these isotopes makes it particularly useful in various analytical and research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is also protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-leucine-13C6,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the leucine molecule. The process begins with the synthesis of labeled leucine, which is then reacted with fluorenylmethyloxycarbonyl chloride to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the isotopic purity and chemical purity of the final product. The production is typically carried out in specialized facilities equipped to handle isotopically labeled compounds and ensure their safe and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-leucine-13C6,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

    Piperidine: Used for deprotection of the Fmoc group.

    HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate): A coupling reagent used in peptide synthesis.

    DIC (N,N’-Diisopropylcarbodiimide): Another coupling reagent used in peptide synthesis.

Major Products Formed

The major products formed from these reactions include peptides and proteins labeled with carbon-13 and nitrogen-15, which are useful in various analytical techniques such as NMR and mass spectrometry .

Mechanism of Action

The mechanism of action of Fmoc-leucine-13C6,15N involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the coupling reactions, ensuring the selective formation of peptide bonds. The carbon-13 and nitrogen-15 labels allow for the detailed study of the structure and dynamics of the resulting peptides and proteins using NMR spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its isotopic labels, which provide valuable information in analytical studies. The carbon-13 and nitrogen-15 labels allow for the detailed study of molecular structures and dynamics, making it a powerful tool in various scientific research applications.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

360.36 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1+1,2+1,11+1,13+1,19+1,20+1,22+1

InChI Key

CBPJQFCAFFNICX-HNIVWWTASA-N

Isomeric SMILES

[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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